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A Technical Guide to 2'-Fluoro-N-acetyldeoxycytidine Phosphoramidite

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Compound of Interest		
Compound Name:	Dmt-2'-f-dc(ac) amidite	
Cat. No.:	B598442	Get Quote

Introduction: 2'-Fluoro-N-acetyl-deoxycytidine phosphoramidite is a critical building block in the chemical synthesis of modified oligonucleotides. The introduction of a fluorine atom at the 2' position of the ribose sugar ring imparts unique and highly desirable structural and biological properties. Due to the high electronegativity of fluorine, this modification locks the sugar into an RNA-like C3'-endo conformation, which pre-organizes the oligonucleotide backbone into an A-form helix upon hybridization.[1][2][3][4] This guide provides an in-depth overview of its properties, synthesis protocols, and applications for researchers, scientists, and professionals in drug development.

Core Properties and Characteristics

The defining feature of 2'-fluoro modified nucleosides is their ability to significantly enhance the thermal stability and binding affinity of oligonucleotides. This modification is a cornerstone of therapeutic and diagnostic nucleic acid development.

Chemical and Physical Properties: The following table summarizes the key chemical identifiers and physical properties for 5'-Dimethoxytrityl-N-acetyl-2'-deoxy-2'-fluorocytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.



Property	Value	Reference
Molecular Formula	C41H49FN5O8P	[5]
Molecular Weight	790.83 g/mol	
CAS Number	159414-99-0	[5]
Appearance	White to off-white powder	
Storage Conditions	Store at < -15°C in a dry, inert atmosphere. Keep container well-sealed.	[6]
Standard Diluent	Anhydrous Acetonitrile	[7]

Hybridization and Structural Properties: The 2'-fluoro modification profoundly influences the behavior of oligonucleotides in duplex formation.

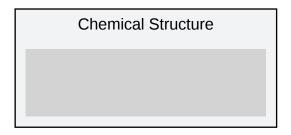


Property	Description	Reference	
Sugar Pucker Conformation	C3'-endo (RNA-like)	[1][2]	
Duplex Helix Geometry	A-form	[1][7]	
Thermal Stability (Tm) vs. RNA	Increases Tm by approximately 2.0°C per modification. Duplex stability follows the order: DNA < RNA < 2'-OMe-RNA < 2'-F-RNA.	[2][4][7]	
Thermal Stability (Tm) vs. DNA	Increases Tm by approximately 1.3°C per modification.	[1]	
Nuclease Resistance	Standard phosphodiester linkages are not resistant to nucleases. However, corresponding phosphorothioate linkages are highly nuclease resistant.	[2][3]	
RNase H Substrate	Uniformly modified 2'-F-RNA/RNA duplexes are not substrates for RNase H. Chimeric 2'-F-RNA/DNA oligonucleotides are effective at recruiting RNase H.	[2][3]	

Synthesis and Experimental Protocols

The incorporation of 2'-Fluoro-N-acetyl-deoxycytidine into an oligonucleotide follows standard phosphoramidite chemistry on an automated solid-phase synthesizer.

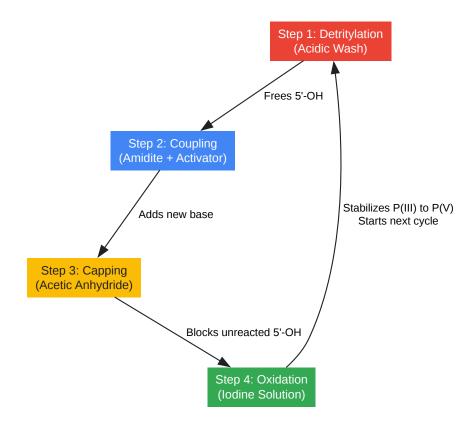




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Figure 1: Structure of 2'-F-Ac-C-CE Phosphoramidite

2.1. Automated Oligonucleotide Synthesis Cycle The synthesis is a cyclic process involving four key steps for each monomer addition.[5]



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Figure 2: Automated Oligonucleotide Synthesis Cycle



2.2. Experimental Protocol: Incorporation and Deprotection The following parameters are recommended for efficient synthesis and post-synthesis processing.

Step	Reagent / Condition	Details	Reference
Coupling	2'-F-Ac-C Phosphoramidite / Tetrazole Activator	A 3-minute coupling time is recommended for optimal efficiency.	[3]
Cleavage & Deprotection (Method A)	Concentrated Ammonium Hydroxide	Incubate for 17 hours at 55°C. This removes the cyanoethyl phosphate and N- acetyl protecting groups.	[3]
Cleavage & Deprotection (Method B)	1:1 mixture of 30% Ammonium Hydroxide / 40% Methylamine (AMA)	Incubate for 2 hours at room temperature. Caution: Heating AMA can lead to degradation of 2'-fluoro nucleotides.	[3]

Applications in Research and Drug Development

The superior binding affinity and tunable nuclease resistance of 2'-fluoro-modified oligonucleotides make them invaluable tools in therapeutics and diagnostics.[8][9]

- Antisense Oligonucleotides (ASOs): Chimeric ASOs containing 2'-fluoro modifications exhibit enhanced binding to target mRNA and, when combined with DNA gaps, can effectively trigger RNase H-mediated degradation.[2][10] This leads to potent and specific gene silencing.
- Small Interfering RNA (siRNA): Incorporating 2'-fluoro pyrimidines into siRNA duplexes
 increases their stability in human plasma and can enhance their inhibitory activity, making
 them more robust candidates for RNA interference (RNAi) therapies.[7][10]



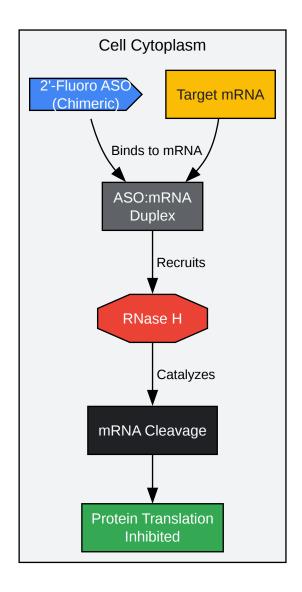




- Aptamers: Aptamers synthesized with 2'-fluoro modifications show higher binding affinities to their targets and possess greater resistance to nuclease degradation compared to their RNA counterparts.[1][7] This enhances their therapeutic and diagnostic potential.
- Splicing Modulation: Antisense oligonucleotides bearing 2'-fluoro modifications have demonstrated favorable properties for modulating the splicing of pre-mRNA, offering a therapeutic strategy for certain genetic disorders.[1]
- Antiviral and Anticancer Agents: Modified nucleosides, including 2'-fluoro variants, are explored as direct antiviral and anticancer agents, often functioning by inhibiting viral polymerases or cellular DNA synthesis.[6][11]

Mechanism of Action: Antisense Inhibition The primary mechanism for many 2'-fluoro-modified antisense oligonucleotides involves the targeted degradation of messenger RNA (mRNA).





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Figure 3: Antisense Oligonucleotide (ASO) Mechanism of Action

Conclusion: 2'-Fluoro-N-acetyl-deoxycytidine phosphoramidite is a powerful and versatile monomer for the synthesis of modified oligonucleotides. Its ability to confer an RNA-like conformation, enhance thermal stability, and, when used in phosphorothioate linkages, improve nuclease resistance has solidified its role in the development of next-generation nucleic acid therapeutics and advanced diagnostic tools. The well-defined protocols for its incorporation and deprotection allow for its reliable use in a wide array of research and clinical applications.



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References

- 1. chemgenes.com [chemgenes.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. bocsci.com [bocsci.com]
- 6. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite | 161442-19-9 | PB15179 [biosynth.com]
- 7. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry -WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 10. bocsci.com [bocsci.com]
- 11. A Cyclic Phosphoramidate Prodrug of 2'-Deoxy-2'-Fluoro-2'- C-Methylguanosine for the Treatment of Dengue Virus Infection PubMed [pubmed.ncbi.nlm.nih.gov]
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